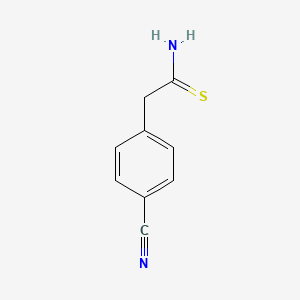
2-(4-Cyanophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)ethanethioamide is an organic compound with the molecular formula C9H8N2S It is a derivative of ethanethioamide, where the ethanethioamide group is substituted with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)ethanethioamide typically involves the reaction of 4-cyanobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or dimethylformamide under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ethanethioamide derivatives
Scientific Research Applications
2-(4-Cyanophenyl)ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)ethanethioamide
- 2-(4-Cyanophenoxy)ethanethioamide
- 2-(4-Cyanophenyl)ethanamide
Uniqueness
This compound is unique due to the presence of both the cyano and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with potential applications in various fields. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(4-cyanophenyl)ethanethioamide |
InChI |
InChI=1S/C9H8N2S/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) |
InChI Key |
SSALCCJJNQVZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















